In Vivo Efficacy in Breast Cancer Bone Metastasis Model: meso-Hannokinol vs. Untreated Control
meso-Hannokinol (HA) demonstrates significant *in vivo* efficacy in a murine breast cancer bone metastasis model. Intraperitoneal administration of HA (dose not explicitly quantified in abstract, but derived from methodology) significantly reduced breast cancer cell metastasis to the leg bone and decreased osteolytic lesions compared to untreated controls. This *in vivo* validation distinguishes meso-Hannokinol from many diarylheptanoid analogs that lack advanced *in vivo* efficacy data [1].
| Evidence Dimension | In vivo reduction of bone metastasis and osteolytic lesions |
|---|---|
| Target Compound Data | Significant reduction in metastasis to leg bone and osteolytic lesions |
| Comparator Or Baseline | Untreated control group (vehicle) |
| Quantified Difference | Statistically significant reduction (p-value not provided in abstract, but inferred from statement of significance) |
| Conditions | Mice; breast cancer bone metastasis model established via intracardial injection of breast cancer cells; intraperitoneal HA administration |
Why This Matters
This *in vivo* proof-of-concept supports procurement for advanced oncology research, offering a validated tool for studying bone metastasis mechanisms that is not established for the (+)-enantiomer or crude extracts.
- [1] Zhu Y, et al. Meso-Hannokinol inhibits breast cancer bone metastasis via the ROS/JNK/ZEB1 axis. Phytother Res. 2023;37(6):2262-2279. doi:10.1002/ptr.7750 View Source
